![molecular formula C53H98O6 B1263103 [(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1263103.png)

[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

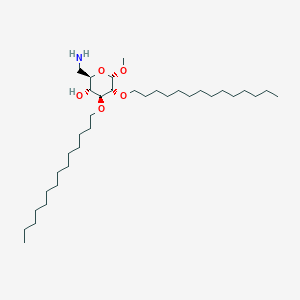

The compound “[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate” is a type of triglyceride, which is an ester derived from glycerol and three fatty acids. Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver, and are a major component of human skin oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triglycerides typically involves the esterification of glycerol with fatty acids. The reaction can be catalyzed by acids, bases, or enzymes. For example, the esterification of glycerol with palmitic acid (16:0) and linoleic acid (18:2(9Z,12Z)) can be carried out using sulfuric acid as a catalyst under reflux conditions .

Industrial Production Methods

Industrially, triglycerides are produced through the transesterification of vegetable oils or animal fats. This process involves reacting the oil or fat with an alcohol (usually methanol or ethanol) in the presence of a catalyst (such as sodium hydroxide or potassium hydroxide) to produce glycerol and fatty acid esters .

Chemical Reactions Analysis

Types of Reactions

Triglycerides can undergo various chemical reactions, including:

Hydrolysis: Triglycerides can be hydrolyzed to produce glycerol and free fatty acids.

Oxidation: Triglycerides can be oxidized to produce peroxides, aldehydes, and ketones.

Hydrogenation: Unsaturated triglycerides can be hydrogenated to produce saturated triglycerides.

Transesterification: Triglycerides can be transesterified to produce different triglycerides or fatty acid esters.

Common Reagents and Conditions

Hydrolysis: Typically carried out using water and an acid or base catalyst.

Oxidation: Can be carried out using oxygen or other oxidizing agents.

Hydrogenation: Requires hydrogen gas and a metal catalyst (such as palladium or nickel).

Transesterification: Involves an alcohol (methanol or ethanol) and a base catalyst (sodium hydroxide or potassium hydroxide).

Major Products Formed

Hydrolysis: Glycerol and free fatty acids.

Oxidation: Peroxides, aldehydes, and ketones.

Hydrogenation: Saturated triglycerides.

Transesterification: Different triglycerides or fatty acid esters.

Scientific Research Applications

Triglycerides, including “[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate”, have various scientific research applications:

Chemistry: Used as model compounds to study esterification, hydrolysis, and transesterification reactions.

Biology: Studied for their role in metabolism, energy storage, and cell membrane structure.

Medicine: Investigated for their involvement in diseases such as obesity, diabetes, and cardiovascular diseases.

Industry: Used in the production of biodiesel, cosmetics, and food products.

Mechanism of Action

Triglycerides exert their effects primarily through their role in energy storage and metabolism. They are broken down into glycerol and free fatty acids, which can be used as energy sources by cells. The free fatty acids can be further oxidized to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. Triglycerides also play a role in cell membrane structure and function .

Comparison with Similar Compounds

Triglycerides can vary based on the fatty acids they contain. Similar compounds include:

TG(160/182(9Z,12Z)/182(9Z,12Z)): Contains two linoleic acid (18:2(9Z,12Z)) molecules instead of one.

TG(160/182(9Z,12Z)/160): Contains one linoleic acid (18:2(9Z,12Z)) and two palmitic acid (16:0) molecules.

TG(160/181(9Z)/182(9Z,12Z)): Contains one oleic acid (18:1(9Z)) and one linoleic acid (18:2(9Z,12Z)).

The uniqueness of “[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate” lies in its specific combination of fatty acids, which can influence its physical and chemical properties, as well as its biological functions .

Properties

Molecular Formula |

C53H98O6 |

|---|---|

Molecular Weight |

831.3 g/mol |

IUPAC Name |

[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25-/t50-/m1/s1 |

InChI Key |

MTWYSKGJIDFSRC-IICCMCGVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)

![(2S)-2-[[(2S)-2-[[(2S,3S,6R,7S)-2,3-diamino-8-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1263027.png)

![3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)

![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)

![[(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263041.png)